molecular formula C12H9N3OS B3176054 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline CAS No. 96898-91-8

4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline

Cat. No.: B3176054
CAS No.: 96898-91-8
M. Wt: 243.29 g/mol
InChI Key: FDDASPJZAQGBEZ-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Contemporary Medicinal Chemistry

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, form the cornerstone of modern medicinal chemistry. rroij.comijnrd.org An estimated 85% or more of all biologically active chemical entities contain a heterocycle, highlighting their indispensable role in drug development. ijnrd.org These structures are integral to a vast array of natural products, vitamins, and antibiotics. ijraset.comjmchemsci.com

The prevalence of heterocycles in pharmaceuticals is due to their versatile molecular frameworks, which can be finely tuned to interact with specific biological targets such as enzymes and receptors. rroij.com The incorporation of heteroatoms like nitrogen, oxygen, and sulfur introduces unique electronic and steric properties. rroij.com This allows medicinal chemists to modulate a compound's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, thereby optimizing its pharmacokinetic profile and therapeutic efficacy. nih.gov The structural diversity of heterocyclic scaffolds provides a critical platform for developing novel therapeutic agents to address a wide range of diseases, including cancer, infections, and neurological disorders, and to combat challenges like drug resistance. rroij.comijraset.com

Overview of 1,2,4-Oxadiazole (B8745197) Derivatives and Their Broad Pharmacological Relevance

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. rjptonline.org This scaffold is of significant interest in medicinal chemistry due to its favorable physicochemical and pharmacokinetic properties, which enhance pharmacological activity through interactions like hydrogen bonding with biological macromolecules. nih.gov The 1,2,4-oxadiazole nucleus is considered a bioisostere for carboxylic acid and carboxamide groups, allowing it to mimic these functionalities while potentially offering improved metabolic stability. rjptonline.org

Derivatives of 1,2,4-oxadiazole have been extensively investigated and are known to exhibit a wide spectrum of pharmacological activities. nih.gov The versatility of this heterocyclic system has led to the development of compounds with potential applications across numerous therapeutic areas.

Table 1: Reported Pharmacological Activities of 1,2,4-Oxadiazole Derivatives

Pharmacological Activity Reference
Anticancer / Antitumor rjptonline.orgnih.gov
Anti-inflammatory rjptonline.orgnih.gov
Antibacterial nih.govnih.gov
Antifungal nih.govnih.gov
Antiviral nih.gov
Anticonvulsant rjptonline.orgnih.gov
Analgesic nih.gov
Anti-tubercular nih.govnih.gov
Anti-HIV rjptonline.org
Anti-Alzheimer's Disease rjptonline.orgnih.gov
Antidepressant nih.gov

Role of Thiophene (B33073) and Aniline (B41778) Moieties in Bioactive Chemical Entities

The molecular structure of 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline incorporates two other critical pharmacophores: thiophene and aniline.

The thiophene ring is a five-membered, sulfur-containing aromatic heterocycle. wikipedia.org It is considered a privileged structure in medicinal chemistry due to its wide range of biological activities and its presence in numerous FDA-approved drugs. rsc.orgnih.gov The thiophene nucleus is often used as a bioisosteric replacement for a benzene (B151609) ring in bioactive compounds, sometimes without a loss of activity. wikipedia.org This is attributed to their similar physicochemical properties. cognizancejournal.com The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Thiophene derivatives have demonstrated a remarkable array of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic effects. cognizancejournal.compharmaguideline.com

The aniline moiety, consisting of an amino group attached to a phenyl ring, is a fundamental building block in the synthesis of many pharmaceuticals and other industrial chemicals. geeksforgeeks.orgncats.io Its structural versatility and ability to interact with biological targets have led to its incorporation into numerous drug candidates. cresset-group.com While the aniline scaffold is a key component of many bioactive molecules, its use can present challenges related to metabolic instability and potential toxicity. cresset-group.comacs.org Consequently, a significant area of research in medicinal chemistry is dedicated to creating safer aniline-containing compounds or developing isosteric replacements that retain biological activity while improving safety profiles. acs.orgacs.org

Current Research Landscape and Academic Interest in this compound and its Analogs

The compound this compound and its analogs are part of a broader investigation into multi-heterocyclic systems as potential therapeutic agents. The synthesis of such compounds typically involves multi-step reaction protocols. For example, the synthesis of related 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines has been achieved through the reduction of precursor 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles.

Research into analogs often involves modifying the substituent groups on the core heterocyclic structures to explore structure-activity relationships (SAR). For instance, studies on 1,2,4-triazole (B32235) derivatives containing a thiophene moiety have explored how different substituents affect their biological activities, such as antiradical and toxicological profiles. zsmu.edu.uapharmj.org.ua Similarly, research on other oxadiazole analogs focuses on evaluating their potential as anticancer or antimicrobial agents. mdpi.com The combination of the 1,2,4-oxadiazole core, the thiophene ring, and the aniline group in the title compound represents a strategic design to harness the pharmacological potential of each component. Academic interest is driven by the possibility of discovering novel compounds with enhanced efficacy and selectivity against various biological targets.

Table 2: Selected Research on Analogs Containing Thiophene and Oxadiazole/Triazole Moieties

Compound Class Focus of Research Key Findings Reference
4-((R-iden)amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiols Acute toxicity studies All tested substances were classified as low toxicity (4th class). The parent compound, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, was the most toxic in the series. pharmj.org.ua
4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives Antiradical activity The parent compound showed the highest antiradical effect, comparable to ascorbic acid at the tested concentration. zsmu.edu.ua
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues Anticancer and antibacterial activity Compound 6h showed significant anticancer activity against several cell lines. Compound 6c displayed promising antibacterial activity. mdpi.com
N-(thiophen-2-yl) nicotinamide (B372718) derivatives Fungicidal activity Several compounds exhibited excellent fungicidal activity against cucumber downy mildew, superior to commercial fungicides. mdpi.com

This ongoing research underscores the academic interest in combining these specific heterocyclic systems to develop new chemical entities with potential therapeutic value.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c13-9-5-3-8(4-6-9)12-14-11(15-16-12)10-2-1-7-17-10/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDASPJZAQGBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 4 3 Thiophen 2 Yl 1,2,4 Oxadiazol 5 Yl Aniline

Established Synthetic Pathways for 1,2,4-Oxadiazole (B8745197) Core Structures

The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle in medicinal chemistry, often serving as a bioisostere for amide or ester groups. nih.govrsc.org Its synthesis is well-established, with several reliable methods developed for its construction. These can be broadly categorized into cycloaddition reactions and one-pot condensation procedures.

Cycloaddition Reactions in 1,2,4-Oxadiazole Synthesis

One of the fundamental approaches to forming the 1,2,4-oxadiazole ring is through a [3+2] cycloaddition reaction. chim.it This method typically involves the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. rjptonline.orgnih.gov The nitrile oxide, a highly reactive intermediate, is usually generated in situ from the corresponding aldoxime via oxidation or from hydroximoyl halides by dehydrohalogenation. researchgate.net

Despite the accessibility of starting materials, this pathway can be limited by the reactivity of the nitrile triple bond and the potential for the nitrile oxide to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides). nih.gov However, advancements have introduced catalysts, such as platinum(IV), to facilitate the reaction under mild conditions, improving the yields of the desired 1,2,4-oxadiazole products. nih.gov Another innovative approach involves the photoredox-catalyzed [3+2]-cycloaddition of disubstituted-2H-azirines with nitrosoarenes, presenting an efficient and "green chemistry" alternative for synthesizing 2,3,5-trisubstituted-1,2,4-oxadiazoles. nih.gov

One-Pot Synthetic Procedures for Substituted 1,2,4-Oxadiazoles

One-pot syntheses have become increasingly popular due to their efficiency, reduced waste, and simplified procedures. nih.govias.ac.in The most prevalent one-pot strategy for 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. researchgate.netias.ac.innih.gov This process typically proceeds through an O-acylamidoxime intermediate, which then undergoes cyclodehydration to form the oxadiazole ring. chim.it

Various catalysts and reaction conditions have been developed to optimize this transformation. For instance, a base-mediated one-pot synthesis from nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride has been developed where the aldehyde serves as both a substrate and an oxidant. rsc.org Other systems employ catalysts like graphene oxide (GO), which acts as a metal-free, dual-role catalyst, providing both an acidic surface and oxidative properties to facilitate the reaction. nih.govrsc.org The use of PTSA-ZnCl2 has also been reported as a mild and efficient catalyst for the reaction between amidoximes and organic nitriles. organic-chemistry.org These one-pot methods offer a direct and versatile route to a wide range of 3,5-disubstituted 1,2,4-oxadiazoles. ias.ac.inrsc.org

Table 1: Comparison of One-Pot Synthetic Methods for 1,2,4-Oxadiazoles
MethodStarting MaterialsCatalyst/ReagentsKey AdvantagesReference
Base-Mediated SynthesisNitriles, Aldehydes, Hydroxylamine HClBase (e.g., K2CO3)No external oxidant needed; simple procedure. rsc.org
Graphene Oxide CatalysisAmidoximes, AldehydesGraphene Oxide (GO)Metal-free, environmentally benign, dual catalytic activity. nih.govrsc.org
Acid CatalysisAmidoximes, NitrilesPTSA-ZnCl2Mild and efficient conditions. organic-chemistry.org
Acyl Chloride CondensationAmidoximes, Acyl ChloridesPyridineWell-established, versatile for various substituents. rjptonline.org
Microwave-Assisted SynthesisNitriles, Hydroxylamine, Meldrum's AcidNone (Microwave Irradiation)Solvent-free, rapid reaction times, good to excellent yields. organic-chemistry.org

Synthesis of 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline: Precursor Derivatization and Ring Formation Strategies

The synthesis of the specific target compound, this compound, is not explicitly detailed in a single procedure but can be constructed based on the established principles of 1,2,4-oxadiazole formation. The most logical approach is the condensation and cyclization of two key precursors: one derived from thiophene (B33073) and the other from a substituted aniline (B41778).

A highly plausible route involves the reaction of a thiophene-2-carboxamidoxime with an activated derivative of 4-nitrobenzoic acid, followed by the chemical reduction of the nitro group.

Step 1: Formation of the O-Acylamidoxime Intermediate. Thiophene-2-carboxamidoxime (prepared from thiophene-2-carbonitrile and hydroxylamine) would be reacted with 4-nitrobenzoyl chloride in the presence of a base like pyridine. This reaction forms the O-(4-nitrobenzoyl)thiophene-2-carboxamidoxime intermediate.

Step 2: Cyclodehydration. The intermediate is then heated, often in a high-boiling solvent or in the presence of a dehydrating agent, to induce cyclization and form 5-(4-nitrophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole. nih.gov

Step 3: Reduction of the Nitro Group. The final step is the selective reduction of the nitro group to an amine. This is a standard transformation in organic synthesis and can be achieved using various reagents. A common and effective method is the use of tin(II) chloride (SnCl₂) in ethanol (B145695) or hydrochloric acid. mdpi.com Other methods include catalytic hydrogenation using Pd/C or reaction with iron filings in acetic acid. mdpi.com This reduction yields the final product, this compound.

An alternative, convergent strategy would involve reacting N'-hydroxy-4-aminobenzamidine (or its nitro precursor) with thiophene-2-carbonyl chloride, followed by cyclization.

Design and Synthesis of Analogs through Aniline Moiety Functionalization

The presence of a primary aromatic amine (aniline) in the target molecule provides a versatile handle for synthesizing a library of analogs through various chemical modifications.

Chemical Modifications at the Aniline Nitrogen

The nitrogen atom of the aniline group is nucleophilic and can readily react with a range of electrophiles. This allows for the synthesis of diverse derivatives with modified properties.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives (amides). For example, treating the parent aniline with various substituted benzoyl chlorides would produce a series of N-benzoyl analogs. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride or tosyl chloride) provides the corresponding sulfonamides.

Alkylation: While direct N-alkylation can sometimes be challenging to control, reductive amination with aldehydes or ketones provides a reliable method for synthesizing secondary and tertiary amine analogs.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates affords substituted ureas and thioureas, respectively.

These modifications are well-documented for other amino-phenyl substituted heterocycles and can be directly applied to this scaffold. researchgate.netnih.gov

Introduction of Diverse Substituents on the Aniline Phenyl Ring

Introducing substituents onto the aniline phenyl ring can be achieved either by starting with an appropriately substituted aniline precursor or by direct functionalization of the final molecule.

Synthesis from Substituted Precursors: The synthetic route described in section 2.2 can be adapted by starting with substituted 4-nitrobenzoyl chlorides (e.g., 2-fluoro-4-nitrobenzoyl chloride) or substituted 4-aminobenzonitriles. This allows for the incorporation of a wide variety of functional groups at specific positions on the phenyl ring.

Electrophilic Aromatic Substitution: The amino group is a strong activating, ortho-, para-directing group. Since the para position is occupied by the oxadiazole ring, electrophilic substitution reactions such as halogenation (bromination, chlorination) would be expected to occur at the positions ortho to the amine.

Diazotization and Sandmeyer Reactions: The primary amine can be converted to a diazonium salt using nitrous acid (NaNO₂/HCl). This versatile intermediate can then be transformed into a wide range of functional groups (e.g., -F, -Cl, -Br, -I, -CN, -OH) through Sandmeyer or related reactions.

Table 2: Potential Functionalization Reactions of the Aniline Moiety
Reaction TypeReagent(s)Functional Group IntroducedPosition of Modification
AcylationR-COCl, BaseAmide (-NHCOR)Aniline Nitrogen
SulfonylationR-SO₂Cl, BaseSulfonamide (-NHSO₂R)Aniline Nitrogen
HalogenationBr₂, Acetic AcidBromo (-Br)Phenyl Ring (ortho to -NH₂)
DiazotizationNaNO₂, HClDiazonium (-N₂⁺)Aniline Nitrogen
Sandmeyer ReactionCuX (X=Cl, Br, CN)-Cl, -Br, -CNReplaces the amine group

Synthetic Exploration of Thiophen-2-yl Substituent Variations

The functionalization of the thiophene ring within the this compound scaffold offers a powerful tool for modulating the compound's physicochemical and biological properties. Synthetic strategies can be broadly categorized into two main approaches: utilization of pre-functionalized thiophene precursors and post-synthetic modification of the thiophene moiety after the formation of the oxadiazole ring.

The more prevalent and often more straightforward approach involves the synthesis of the target molecule from a range of substituted thiophene-2-carboxylic acid derivatives. This method provides a reliable way to introduce a variety of substituents at different positions of the thiophene ring. The general synthetic pathway commences with a substituted thiophene-2-carbonitrile, which is then converted to the corresponding thiophene-2-carboxamidoxime. This key intermediate is subsequently reacted with a suitable 4-nitrobenzoyl derivative, typically 4-nitrobenzoyl chloride, to form an O-acyl amidoxime (B1450833) intermediate, which undergoes cyclodehydration to yield the 3-(substituted-thiophen-2-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. The final step involves the reduction of the nitro group to the desired aniline functionality.

Methodologies for the preparation of a diverse array of substituted thiophene-2-carboxylic acids and their nitrile precursors are well-established. For instance, halogenated 2-thiophenecarboxylic acids can be prepared through various routes, including one-pot bromination/debromination procedures of commercially available thiophenes, followed by metallation and carbonation. nih.gov The Gewald reaction also offers a versatile method for the synthesis of polysubstituted 2-aminothiophenes, which can be further transformed into other thiophene derivatives. nih.gov

The following table illustrates a selection of potential substituted thiophene precursors and the resulting variations in the final aniline product.

Substituted Thiophene PrecursorReagents and Conditions for Thiophene ModificationResulting 4-[3-(Substituted-thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline
3-Methylthiophene1. N-Bromosuccinimide (NBS) 2. n-BuLi, CO24-[3-(4-Bromo-3-methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline
Thiophene-2-carbonitrile1. Chlorination (e.g., Cl2 gas at high temp.)4-[3-(Trichlorothiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline
2-Acetylthiophene1. Gewald reaction conditions (e.g., with cyanoacetamide and sulfur)4-[3-(4-Amino-5-acetylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline

An alternative, though less commonly reported, strategy is the post-synthetic functionalization of the thiophene ring in a pre-formed this compound molecule. This approach can be advantageous for introducing functionalities that may not be compatible with the conditions required for the oxadiazole ring formation. Electrophilic substitution reactions, such as halogenation or nitration, could potentially be employed, although the reactivity of the thiophene ring will be influenced by the electron-withdrawing nature of the attached 1,2,4-oxadiazole ring. The aniline moiety would likely require protection prior to such transformations to prevent undesired side reactions.

Chemo- and Regioselective Synthesis Considerations for 1,2,4-Oxadiazole Thiophene Aniline Systems

The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is a critical step in the synthesis of this compound, and achieving high chemo- and regioselectivity is paramount. The most widely adopted method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with an acylating agent, followed by cyclodehydration of the resulting O-acyl amidoxime intermediate. nih.govresearchgate.net

In the context of the target molecule, the key reaction involves the coupling of thiophene-2-carboxamidoxime with a derivative of 4-aminobenzoic acid. For reasons of chemoselectivity, the amine functionality of the aniline moiety is typically masked as a nitro group during the oxadiazole ring formation and subsequently reduced in the final step. This prevents the amino group from competing with the amidoxime in reacting with the acylating agent.

The reaction sequence generally proceeds as follows:

Activation of 4-Nitrobenzoic Acid: 4-Nitrobenzoic acid is converted into a more reactive species, such as an acyl chloride (4-nitrobenzoyl chloride) using reagents like thionyl chloride or oxalyl chloride.

Acylation of Thiophene-2-carboxamidoxime: The activated 4-nitrobenzoyl derivative is reacted with thiophene-2-carboxamidoxime. This reaction can lead to two possible isomeric O-acyl amidoxime intermediates, which can influence the final regiochemistry of the 1,2,4-oxadiazole ring. However, the acylation is generally expected to occur on the more nucleophilic oxygen atom of the amidoxime.

Cyclodehydration: The O-acyl amidoxime intermediate is then subjected to cyclodehydration to form the 1,2,4-oxadiazole ring. This step is often promoted by heating or by the use of dehydrating agents. The regioselectivity of this cyclization is a crucial consideration. The structure of the final product, 3-(thiophen-2-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, indicates that the cyclization occurs in a manner where the thiophene group is at the 3-position and the nitrophenyl group is at the 5-position. This outcome is generally favored in the reaction between an amidoxime and an acyl chloride. The amidoxime provides the N-C-N fragment (with the R group from the amidoxime ending up at C3), and the acyl chloride provides the C-O fragment (with the R' group from the acyl chloride ending up at C5).

Reduction of the Nitro Group: The final step is the reduction of the nitro group on the phenyl ring to an amino group, yielding the target compound. This can be achieved using a variety of standard reducing agents, such as tin(II) chloride, catalytic hydrogenation (e.g., H2/Pd-C), or iron in acetic acid.

The following table summarizes the key steps and reagents for the chemo- and regioselective synthesis.

StepTransformationKey Reagents and ConditionsChemo/Regioselectivity Consideration
1Thiophene-2-carbonitrile to Thiophene-2-carboxamidoximeHydroxylamine hydrochloride, base (e.g., NaHCO3 or Et3N)N/A
24-Nitrobenzoic acid to 4-Nitrobenzoyl chlorideThionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)N/A
3Coupling and CyclizationThiophene-2-carboxamidoxime, 4-Nitrobenzoyl chloride, base (e.g., pyridine), followed by heatingThe use of a nitro-protected aniline precursor ensures chemoselectivity. The inherent reaction mechanism between the amidoxime and acyl chloride generally dictates the regiochemical outcome, leading to the desired 3-(thiophen-2-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole.
4Reduction of Nitro GroupSnCl2·2H2O in ethanol, or H2, Pd/C in methanol/ethyl acetateChemoselective reduction of the nitro group without affecting the oxadiazole or thiophene rings.

Alternative one-pot synthetic procedures for 3,5-disubstituted 1,2,4-oxadiazoles have also been developed, for example, from amidoximes and carboxylic acid esters in a superbase medium (e.g., NaOH/DMSO) at room temperature. nih.gov Such methods could potentially be adapted for the synthesis of the target compound, offering a more streamlined approach.

Structure Activity Relationship Sar Investigations of 4 3 Thiophen 2 Yl 1,2,4 Oxadiazol 5 Yl Aniline Analogs

Elucidation of Structural Determinants for Biological Potency

In the absence of specific studies on 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline, the structural determinants for its biological potency can only be extrapolated from general principles of medicinal chemistry and SAR studies of broader classes of compounds containing similar heterocyclic systems.

Positional Isomerism and its Influence on Molecular Recognition

The spatial arrangement of functional groups is critical for molecular recognition by a biological target. For a molecule like this compound, the relative positions of the thiophene (B33073), oxadiazole, and aniline (B41778) rings are fixed. However, if one were to consider isomers (for instance, moving the aniline to a different position on the oxadiazole ring), it would significantly alter the molecule's three-dimensional shape and the presentation of its hydrogen bond donors and acceptors, thereby profoundly impacting its interaction with a target protein.

Role of the 1,2,4-Oxadiazole (B8745197) Ring System in Ligand-Target Interactions

The 1,2,4-oxadiazole ring is a common scaffold in medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisostere for ester and amide groups. Its nitrogen and oxygen atoms can participate in hydrogen bonding with amino acid residues in a protein's active site, which is a key factor in ligand-target binding. Furthermore, the aromatic nature of the oxadiazole ring allows it to engage in π-π stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, and tryptophan.

Contributions of the Thiophen-2-yl Moiety to Overall Pharmacological Profile

The thiophene ring is another privileged structure in drug discovery, often used as a bioisosteric replacement for a benzene (B151609) ring. Its inclusion in a molecule can enhance metabolic stability and modulate lipophilicity, which in turn affects the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The sulfur atom in the thiophene ring can also participate in specific interactions with biological targets.

Significance of the 4-Aniline Scaffold in Modulating Activity and Selectivity

The aniline moiety provides a key point of interaction, with the amino group acting as a hydrogen bond donor. Substituents on the aniline ring can be strategically varied to fine-tune the molecule's electronic properties and steric profile, thereby influencing its binding affinity and selectivity for a particular target. However, it is also known that aniline-containing compounds can sometimes be susceptible to metabolic oxidation, which is a consideration in drug design.

Pharmacophore Development and Lead Optimization Principles Derived from SAR Studies

A pharmacophore model for this class of compounds would likely include key features such as a hydrogen bond donor (from the aniline), hydrogen bond acceptors (from the oxadiazole), and aromatic/hydrophobic regions (from all three ring systems). In the absence of specific SAR data for this compound, lead optimization would hypothetically involve:

Substitution on the aniline ring: Introducing small alkyl or halogen groups to probe for additional binding pockets and modulate electronic properties.

Modification of the thiophene ring: Replacing it with other aromatic or heteroaromatic rings to assess the impact on activity and ADME properties.

Bioisosteric replacement: Substituting the 1,2,4-oxadiazole with other five-membered heterocycles (e.g., 1,3,4-oxadiazole (B1194373), triazole, or thiazole) to evaluate the importance of the specific arrangement of heteroatoms.

Without experimental data from such studies, any pharmacophore model or lead optimization strategy remains purely theoretical for this specific compound.

In Vitro Biological and Pharmacological Research on 4 3 Thiophen 2 Yl 1,2,4 Oxadiazol 5 Yl Aniline

Anticancer Activity Profiling (In Vitro)

Evaluation in Human Cancer Cell Lines

No published studies were identified that evaluated the cytotoxic or antiproliferative effects of 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline against any human cancer cell lines. While derivatives of 1,3,4-oxadiazole (B1194373) have shown activity against cell lines such as HeLa, IMR-32, and MCF-7, this data is not specific to the requested 1,2,4-oxadiazole (B8745197) compound. nih.gov

Mechanisms of Action at the Cellular Level (e.g., Apoptosis Induction, Cell Cycle Perturbation)

There is no available research on the cellular mechanisms of action for this compound. Consequently, information regarding its potential to induce apoptosis or cause cell cycle perturbations in cancer cells is not available.

Enzyme Inhibition Studies Relevant to Oncogenesis (e.g., Kinase Inhibition)

No data exists from studies investigating the inhibitory effects of this compound on enzymes relevant to cancer, such as protein kinases. While various oxadiazole derivatives have been explored as enzyme inhibitors, these findings cannot be attributed to the specific compound . researchgate.net

Antimicrobial Efficacy (In Vitro)

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

A search for scientific literature yielded no reports on the in vitro antibacterial activity of this compound. Studies on related but structurally distinct 1,3,4-oxadiazole and thiophene (B33073) derivatives have shown antimicrobial effects, but this cannot be extrapolated to the specified molecule. nih.govmdpi.comptfarm.pl

Antifungal Activity Assessment

There are no published findings on the in vitro antifungal activity of this compound against any fungal species.

Antiparasitic Activity (In Vitro)

The chemical scaffolds present in this compound, namely the thiophene and 1,2,4-oxadiazole rings, are featured in numerous compounds investigated for their antiparasitic effects.

Leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, remains a significant global health issue. The search for new, effective, and less toxic treatments is ongoing, with heterocyclic compounds being a major focus of drug discovery.

Thiophene derivatives have demonstrated notable activity against Leishmania infantum, the causative agent of visceral leishmaniasis. A study synthesizing and characterizing thirty-eight novel thiophene compounds found that half of the molecules exhibited EC50 values in the low micromolar range against L. infantum. nih.govsemanticscholar.org This suggests that the thiophene group is a valuable scaffold for the development of antileishmanial drugs. nih.govsemanticscholar.org

Similarly, derivatives of 1,2,4-oxadiazole have emerged as promising candidates for antileishmanial chemotherapy. A study investigating novel 1,2,4-oxadiazole derivatives against Leishmania infantum identified a lead compound, referred to as Ox1, which displayed significant activity against both promastigote and amastigote forms of the parasite. nih.gov This compound showed a selectivity index of 18.7 against promastigotes and 61.7 against amastigotes, highlighting its potential for targeted efficacy with lower host cell toxicity. nih.gov The structure-activity relationship analysis in this study revealed that substitutions on the phenyl ring attached to the oxadiazole core significantly influenced the antileishmanial activity. nih.gov Another study on 1,3,4-oxadiazole derivatives also reported moderate potency towards Leishmania infantum. nih.gov

While specific data for this compound is not available, the established antileishmanial properties of both thiophene and 1,2,4-oxadiazole scaffolds suggest that this hybrid molecule could possess noteworthy antiparasitic activity.

Table 1: In Vitro Antileishmanial Activity of Representative 1,2,4-Oxadiazole Derivatives against Leishmania infantum

Compound Parasite Stage IC50 (µM)
Ox1 Promastigote 32.9
Ox2 Promastigote 220
Ox3 Promastigote 336
Ox6 Promastigote 92.2
Ox7 Promastigote 98.2

Data sourced from a study on novel 1,2,4-oxadiazole derivatives. nih.gov

Anti-inflammatory Properties (In Vitro)

Compounds containing the 1,2,4-oxadiazole ring are known to possess a wide range of biological activities, including anti-inflammatory effects. mdpi.comnih.gov Research has shown that aniline (B41778) derivatives containing 1,3,4-oxadiazole moieties exhibit good anti-inflammatory activity. mdpi.com A separate study also confirmed the anti-inflammatory potential of a series of 1,3,4-oxadiazole derivatives. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of key inflammatory enzymes.

Although direct in vitro anti-inflammatory data for this compound was not found, the presence of the oxadiazole ring, coupled with an aniline group, suggests a potential for anti-inflammatory activity. Further investigation would be necessary to confirm and quantify this effect.

Other Mechanistic In Vitro Studies on 1,2,4-Oxadiazole Thiophene Derivatives

The structural motifs of this compound have been explored for their ability to inhibit various enzymes involved in physiological and pathological processes.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.com Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. mdpi.com Consequently, XO is a significant target for the development of new drugs.

Several studies have highlighted the potential of oxadiazole derivatives as XO inhibitors. One study designed and synthesized a series of 3-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl]-1,2,4-oxadiazol-5(4H)-ones, with a lead compound showing an IC50 value of 0.121 µM against bovine XO, which was significantly more potent than the standard drug allopurinol. nih.gov Another series of pyrazole-based 1,3,4-oxadiazole derivatives also exhibited XO inhibitory activity, with one compound showing an IC50 value of 72.4 µM. nih.gov These findings indicate that the oxadiazole scaffold is a promising framework for designing novel XO inhibitors.

Table 2: In Vitro Xanthine Oxidase Inhibitory Activity of Representative Oxadiazole Derivatives

Compound Class Representative Compound IC50 (µM)
3-phenyl-1,2,4-oxadiazol-5(4H)-ones Compound 19 0.121
Pyrazole-based 1,3,4-oxadiazoles Compound 41 72.4
1,3,4-oxadiazoles with 1,2,4-triazole (B32235) Compound 42 65.4

Data compiled from studies on various oxadiazole derivatives. nih.govnih.gov

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic transmission. semanticscholar.org Their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.gov

Derivatives of 1,3,4-oxadiazole have been investigated as potential cholinesterase inhibitors. One study synthesized a series of 3-thiadiazolyl- and thioxo-1,2,4-triazolylcoumarins and found them to be potent inhibitors of both AChE and BChE, with Ki values in the micromolar range. nih.gov Another study on novel 1,3,4-oxadiazole derivatives identified compounds with IC50 values for AChE inhibition that were promising. nih.gov The structural features of these molecules, particularly the heterocyclic systems, play a crucial role in their interaction with the active sites of these enzymes.

Table 3: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Representative Heterocyclic Compounds

Compound Class Representative Compound IC50 (nM)
Isatin-based derivatives Compound 4f (4-OCH3) <9
Isatin-based derivatives Compound 4g (p-nitro) 34.7
1,3,4-Thiadiazole (B1197879) derivatives Compound 7e 1.82

Data sourced from studies on isatin-based and 1,3,4-thiadiazole derivatives. tbzmed.ac.irbrieflands.com

Computational Chemistry and Molecular Modeling Studies of 4 3 Thiophen 2 Yl 1,2,4 Oxadiazol 5 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule at the electronic level. These computational methods are instrumental in predicting molecular structure, reactivity, and various spectroscopic properties, guiding further experimental research.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wave function, DFT provides a balance between accuracy and computational cost. researchgate.net For molecules like 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to determine optimized molecular geometry, vibrational frequencies, and other electronic properties. researchgate.netdergipark.org.tr These calculations help in understanding the spatial arrangement of atoms and the distribution of electrons within the molecule, which are fundamental to its chemical behavior. researchgate.net Studies on related thiophene (B33073) and oxadiazole-containing compounds have demonstrated that DFT is effective in correlating theoretical calculations with experimental data from techniques like FT-IR, NMR, and UV-Vis spectroscopy. researchgate.netdntb.gov.ua

HOMO-LUMO Energy Gap Analysis and Reactivity Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. irjweb.com

A large energy gap implies high stability and low chemical reactivity, as it is energetically unfavorable to remove an electron from a low-lying HOMO or add one to a high-lying LUMO. irjweb.comresearchgate.net Conversely, a small energy gap indicates high reactivity and a higher propensity for electron transfer. nih.gov This analysis is crucial for predicting how this compound might interact with biological targets. From the HOMO and LUMO energy values, various reactivity descriptors can be calculated, such as chemical hardness, softness, and electronegativity, which further quantify the molecule's reactivity. irjweb.com

Table 1: Illustrative Reactivity Descriptors from DFT Calculations for a Related Imidazole (B134444) Derivative. This table provides an example of reactivity descriptors that can be calculated using DFT. The values are for an imidazole derivative and serve as an illustration of the methodology.

ParameterValue (eV)
EHOMO-6.2967
ELUMO-1.8096
Energy Gap (ΔE)4.4871
Chemical Hardness (η)2.2449

Data sourced from a study on an imidazole derivative. irjweb.com

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. tci-thaijo.orgthaiscience.info The MESP surface maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge distribution. researchgate.net

Different colors on the MESP map indicate different potential values:

Red regions represent areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often found near electronegative atoms like oxygen and nitrogen. researchgate.net

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack. These are typically located around hydrogen atoms. researchgate.net

Green regions correspond to neutral or zero potential areas.

For this compound, MESP analysis can identify the specific atoms or regions most likely to participate in intermolecular interactions, such as hydrogen bonding with a biological target. tci-thaijo.org

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. rdd.edu.iqsemanticscholar.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand how they might interact with a specific biological target. nih.gov

Ligand-Protein Interactions with Identified Biological Targets (e.g., Papain-like Protease)

The papain-like protease (PLpro) is a cysteine protease essential for the replication of coronaviruses, making it a significant target for antiviral drug development. nih.govntu.edu.tw Molecular docking simulations are used to investigate how compounds like this compound could bind to the active site of PLpro. nih.gov These simulations can predict specific interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Covalent Bonds: In the case of covalent inhibitors, docking can help model the formation of a permanent bond with a key residue in the active site, such as cysteine. researchgate.netrsc.org

By analyzing the docked pose, researchers can understand the molecular basis for the compound's potential inhibitory activity and identify key residues in the protein's active site that are crucial for binding. nih.gov

Scoring Functions and Binding Affinity Predictions

After generating various possible binding poses, a scoring function is used to rank them. unl.edu Scoring functions are mathematical models that estimate the binding free energy of the ligand-protein complex. A lower (more negative) score generally indicates a more favorable binding affinity. researchgate.netuowasit.edu.iq These functions consider factors like electrostatic interactions, van der Waals interactions, and the desolvation penalty upon binding. unl.edu The predicted binding affinity (often expressed in kcal/mol) provides a quantitative measure of how strongly the ligand is predicted to bind to the target protein. uowasit.edu.iq This information is critical for prioritizing compounds for further experimental testing and for optimizing lead compounds to improve their potency. unl.edu

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide critical insights into its conformational stability and dynamic behavior, particularly when interacting with a biological target such as a protein receptor. These simulations model the molecule's behavior in a solvated environment, mimicking physiological conditions. nih.gov

The primary goal of an MD simulation in this context is to explore the compound's conformational landscape, which is the collection of three-dimensional shapes the molecule can adopt. elifesciences.org By simulating the molecule's movements over a set period (typically nanoseconds to microseconds), researchers can identify the most stable (lowest energy) conformations and understand the transitions between different shapes. This is crucial for determining how the molecule might bind to a receptor, as the binding-competent conformation may not be its lowest energy state in solution.

Key parameters are analyzed to assess stability and dynamics during an MD simulation:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure (usually the initial conformation). A stable RMSD value over the simulation period suggests that the molecule has reached equilibrium and is conformationally stable.

Radius of Gyration (Rg): Rg is a measure of the molecule's compactness. Fluctuations in Rg can indicate conformational changes, such as the molecule adopting a more extended or compact shape.

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule that is accessible to the solvent. mdpi.com Changes in SASA can reveal how different parts of the molecule become exposed or buried, which is relevant for understanding interactions with a solvent or a binding partner. mdpi.com

Table 1: Illustrative Output Parameters from a Hypothetical MD Simulation of this compound

Simulation Time (ns)RMSD (Å)Radius of Gyration (Rg) (Å)SASA (Ų)
00.004.51410
101.254.58415
201.314.60418
301.284.57414
401.354.62420
501.334.61419

This table presents hypothetical data to illustrate typical outputs. Actual values would be derived from a specific simulation.

Ligand-Based and Structure-Based Drug Design Approaches

Computational drug design strategies are broadly categorized into ligand-based and structure-based approaches, both of which can be applied to advance the development of compounds like this compound. researchgate.net

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules (ligands) with known activity is available. semanticscholar.org This approach works on the principle that molecules with similar structures are likely to have similar biological activities. temple.edu For this compound, if a series of its analogs with varying potencies were synthesized and tested, LBDD methods could be used to build a predictive model. Key LBDD techniques include:

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. A pharmacophore model derived from a series of active thiophene-oxadiazole-aniline analogs could be used as a 3D query to screen large chemical databases for novel compounds with potentially similar or better activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR methods establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. semanticscholar.org By calculating molecular descriptors (e.g., lipophilicity, electronic properties, size) for analogs of this compound, a QSAR model could predict the activity of new, unsynthesized derivatives, thereby guiding lead optimization.

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein or enzyme has been determined, typically through techniques like X-ray crystallography or NMR spectroscopy. semanticscholar.org This approach involves analyzing the target's binding site to design molecules that fit with high affinity and specificity.

Molecular Docking: This is a primary SBDD technique where the this compound molecule would be computationally placed into the binding pocket of its target protein. nih.gov Docking algorithms sample numerous possible conformations and orientations of the ligand within the active site and score them based on binding energy. mdpi.com This process predicts the most likely binding mode, identifies key interactions (like hydrogen bonds with specific amino acid residues), and estimates the binding affinity, which helps in prioritizing compounds for synthesis. nih.govmdpi.com

Table 2: Comparison of Ligand-Based and Structure-Based Drug Design Approaches

FeatureLigand-Based Drug Design (LBDD)Structure-Based Drug Design (SBDD)
Primary Requirement A set of active and inactive ligands.3D structure of the biological target. semanticscholar.org
Core Principle Similar molecules exhibit similar activities. temple.eduDesign of complementary molecules for the target's binding site.
Key Techniques Pharmacophore modeling, QSAR. semanticscholar.orgMolecular docking, de novo design.
Main Application Discovering new scaffolds and predicting activity when target structure is unknown.Optimizing lead compounds by understanding ligand-target interactions.

Predictive Modeling for Absorption and Metabolism Characteristics (General Principles)

In early-stage drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is essential to avoid costly late-stage failures. pharmajen.com For orally administered drugs, intestinal absorption and subsequent metabolism are key determinants of bioavailability. nih.gov Computational, or in silico, models are widely used to predict these characteristics for novel chemical entities like this compound before extensive experimental testing. mdpi.comnih.gov

These predictive models are typically built using machine learning or QSAR techniques, trained on large datasets of compounds with experimentally determined ADME properties. mdpi.commdpi.com The models use calculated molecular descriptors—physicochemical properties derived from the molecule's structure—to make predictions. Important descriptors include:

Lipophilicity (logP): The logarithm of the partition coefficient between octanol (B41247) and water, which influences how easily a molecule can cross cell membranes.

Polar Surface Area (PSA): The surface sum over all polar atoms, which correlates with hydrogen bonding potential and membrane permeability.

Number of Hydrogen Bond Donors and Acceptors: These influence solubility and binding to biological targets.

One of the most well-known frameworks for predicting oral bioavailability is Lipinski's Rule of Five . It provides general guidelines for drug-like properties. For this compound, these parameters can be calculated to assess its potential as an orally available drug.

Beyond simple rules, more sophisticated models can predict specific metabolic outcomes. For instance, models can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. pharmajen.com The thiophene ring, in particular, is known to be susceptible to oxidative metabolism by CYP enzymes, and predictive models can highlight this potential metabolic liability. By analyzing the structure of this compound, these models can pinpoint the most likely sites of metabolic attack, guiding chemists to modify the structure to improve its metabolic stability if needed.

Table 3: Predicted Physicochemical and ADME Properties for this compound (Illustrative)

PropertyPredicted ValueSignificance for Drug-Likeness
Molecular Weight 258.3 g/mol Complies with Lipinski's Rule (< 500)
logP 3.1Indicates good lipophilicity for membrane permeability
Hydrogen Bond Donors 1 (from -NH₂)Complies with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors 4 (N and O atoms)Complies with Lipinski's Rule (≤ 10)
Polar Surface Area (PSA) 81.9 ŲSuggests good potential for intestinal absorption
Human Intestinal Absorption > 90% (Predicted)High likelihood of being well-absorbed from the gut
CYP2D6 Inhibitor Unlikely (Predicted)Low risk of drug-drug interactions via this major enzyme

Note: These values are illustrative and based on general predictive principles. Actual values are determined through specific software calculations.

Future Research Directions and Translational Perspectives for 4 3 Thiophen 2 Yl 1,2,4 Oxadiazol 5 Yl Aniline

Development of Novel Synthetic Strategies for Enhanced Analog Libraries

The future development of 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline as a therapeutic lead or chemical tool hinges on the ability to generate a diverse library of analogs for systematic biological evaluation. Current synthetic routes to 1,2,4-oxadiazoles are well-established, most commonly involving the acylation of amidoximes followed by cyclodehydration, or the 1,3-dipolar cycloaddition of nitrile oxides. tandfonline.comresearchgate.netnih.gov

Future research should focus on refining these methods to enhance efficiency, scalability, and molecular diversity. Key areas for development include:

Combinatorial and High-Throughput Synthesis: Adapting existing synthetic protocols for solid-phase or flow chemistry would enable the rapid generation of large analog libraries. This would allow for systematic modification of the thiophene (B33073), aniline (B41778), and even the core oxadiazole structure.

Late-Stage Functionalization: Developing methods for the late-stage modification of the core scaffold would be highly valuable. This could involve C-H activation or other modern cross-coupling techniques to introduce various substituents onto the thiophene and aniline rings without needing to restart the synthesis from scratch.

Green Chemistry Approaches: Employing more environmentally benign solvents, catalysts, and reaction conditions will be crucial for sustainable and scalable synthesis. nih.gov Microwave-assisted synthesis, for example, could accelerate reaction times and improve yields. nih.gov

A hypothetical synthetic scheme for generating an analog library is presented below.

Starting Material 1 (Amidoxime)Starting Material 2 (Acylating Agent)Resulting Analog of this compound
4-aminobenzamidoximeThiophene-2-carbonyl chlorideThis compound
3-fluoro-4-aminobenzamidoximeThiophene-2-carbonyl chloride4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2-fluoroaniline
4-aminobenzamidoxime5-chlorothiophene-2-carbonyl chloride4-[3-(5-chlorothiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline
4-(methylamino)benzamidoximeThiophene-2-carbonyl chlorideN-methyl-4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline

Advanced SAR and Quantitative Structure-Activity Relationship (QSAR) Studies

Once a library of analogs is synthesized, comprehensive Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies will be essential to guide the optimization of lead compounds.

Systematic SAR Exploration: The initial analog library should be designed to systematically probe the effect of modifying each part of the molecule. For instance, the position of the sulfur atom in the thiophene ring (2-yl vs. 3-yl), the substitution pattern on the aniline ring (ortho, meta, para), and the nature of the substituents (electron-donating vs. electron-withdrawing) should all be investigated. This systematic approach helps in identifying key structural features responsible for biological activity. nih.govrsc.orgnih.gov

Computational QSAR Modeling: QSAR studies can establish a mathematical correlation between the chemical structure and biological activity. wjbphs.comgoodreads.com By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), researchers can build predictive models. brieflands.com These models can then be used to prioritize the synthesis of new analogs with a higher probability of potent activity, thereby saving time and resources. brieflands.combuch-allschwil.ch Future QSAR models for this compound series could help elucidate the structural requirements for a specific biological target.

Hypothetical AnalogModificationPredicted Effect on Kinase Inhibition (Based on QSAR Model)
Analog AAddition of a trifluoromethyl group to the aniline ringIncreased potency due to enhanced hydrophobic interactions
Analog BReplacement of thiophene with furanDecreased potency, suggesting the sulfur atom is key for activity
Analog CIsomeric shift from thiophen-2-yl to thiophen-3-ylModerate change in activity, indicating some flexibility in the binding pocket

Elucidation of Complete Molecular Mechanisms of Action in Relevant Biological Systems

The structural features of this compound suggest it may interact with a variety of biological targets. Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govijdcs.comsemanticscholar.org

Future research must focus on identifying the specific molecular targets and pathways modulated by this compound. Potential mechanisms of action to investigate include:

Enzyme Inhibition: Many heterocyclic compounds act as enzyme inhibitors. nih.govnih.gov Kinases are a particularly important class of targets, and kinase inhibitors often feature heterocyclic scaffolds. nih.gov Screening the compound against a panel of kinases could reveal specific targets. Other enzymes like histone deacetylases (HDACs) or thymidylate synthase are also potential targets for oxadiazole-containing molecules. nih.govnih.gov

Receptor Modulation: The compound could act as an agonist or antagonist at various cell surface or nuclear receptors.

Pathway Analysis: Techniques such as transcriptomics and proteomics could be used to obtain an unbiased view of the cellular pathways affected by the compound, providing clues to its mechanism of action. For example, oxadiazole derivatives have been shown to modulate pathways like EGFR and PI3K/Akt/mTOR in cancer cells. researchgate.net

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one drug, one target" paradigm is increasingly being challenged, especially for complex diseases like cancer. Polypharmacology, where a single drug intentionally interacts with multiple targets, is now seen as a promising strategy. plos.orgaacrjournals.orgbiorxiv.org Kinase inhibitors, for example, are often promiscuous and derive their efficacy from hitting multiple nodes in a signaling network. nih.govbiorxiv.org

The rigid, heteroaromatic structure of this compound makes it a candidate for multi-targeting. Future studies should explore this potential:

Broad Kinome Profiling: Testing the compound and its analogs against a large panel of kinases can identify a "polypharmacological fingerprint." This can reveal if the compound hits multiple kinases within a specific pathway or across different pathways, which could be beneficial for overcoming drug resistance. aacrjournals.org

Systems Biology Approaches: Integrating screening data with protein-protein interaction networks can help predict the broader biological impact of a multi-targeting agent and generate hypotheses about its synergistic effects. plos.org This approach could be particularly useful in designing therapies for resistant cancers. aacrjournals.org

Application as Chemical Probes for Biological Pathway Interrogation

Beyond its therapeutic potential, this compound and its derivatives could be developed into valuable chemical probes. A chemical probe is a small molecule used to study biological systems by selectively modulating a specific protein or pathway.

To be a useful probe, a molecule should ideally be potent, selective, and have a known mechanism of action. If a highly potent and selective analog of the parent compound is identified, it could be further modified for use as a probe. For example:

Fluorescent Labeling: Attaching a fluorescent tag to a non-critical position on the molecule would allow for visualization of its subcellular localization and interaction with its target(s) in living cells. Thiophene-based dyes have been used for probing membranes. rsc.org

Affinity-Based Probes: Incorporating a reactive group or a photo-affinity label would enable the covalent labeling and subsequent identification of its protein targets through techniques like chemical proteomics.

The development of such probes would not only advance our understanding of the compound's own mechanism but could also provide new tools for the broader scientific community to investigate fundamental biological processes.

Q & A

Q. Basic Characterization

  • NMR : ¹H and ¹³C NMR confirm the oxadiazole ring and thiophene-aniline connectivity.
  • X-ray crystallography : Resolves bond angles and planarity of the oxadiazole-thiophene system, as demonstrated in structurally analogous compounds .
  • HPLC : Monitors reaction progress and purity, especially for intermediates like amidoximes .

Advanced Challenges
Crystallographic analysis may face challenges due to flexibility of the thiophene ring or solvent inclusion. Anomalies in diffraction patterns (e.g., twinning) require iterative refinement using software like SHELXL, as noted in studies of related oxadiazole derivatives .

What biological activities have been reported for this compound, and how are these assays designed?

Basic Activity Profile
The compound’s structural analogs exhibit antitumor , antimicrobial , and anti-inflammatory properties. For example, 3-(4-methoxyphenyl)-1,2,4-oxadiazole-aniline derivatives showed IC₅₀ values of ~9.4 µM against cancer cell lines in monolayer proliferation assays .

Advanced Mechanistic Studies
To elucidate mechanisms, researchers use:

  • Molecular docking : Predicts binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases.
  • Dose-response assays : Validates IC₅₀ consistency across cell lines (e.g., HT-29 vs. MCF-7) .
  • Contradiction resolution : Discrepancies in activity data may stem from cell culture conditions (e.g., serum concentration) or compound stability in DMSO.

How do substituents on the oxadiazole ring influence physicochemical and biological properties?

Q. Basic Structure-Activity Relationship (SAR)

SubstituentProperty ImpactExample ActivityReference
Thiophen-2-ylEnhances π-π stackingAntitumor (IC₅₀: 9.4 µM)
4-MethoxyphenylIncreases solubilityAntimicrobial
tert-ButylImproves metabolic stabilityPreclinical testing

Advanced Modifications
Replacing thiophene with furan alters electronic properties, affecting redox potential. Fluorine substitution at the aniline position may enhance blood-brain barrier penetration but requires toxicity profiling .

How can researchers address contradictions in reported synthetic or bioactivity data?

Q. Methodological Approach

Reproducibility checks : Validate procedures using identical reagents (e.g., tert-butylamidoxime purity).

Cross-lab validation : Collaborate to test bioactivity in standardized assays (e.g., NCI-60 panel).

Data mining : Compare crystallographic datasets (CCDC entries) to identify structural outliers .

Case Study : Discrepancies in antitumor IC₅₀ values may arise from variations in cell passage number or assay duration. Re-evaluating under controlled conditions with internal controls (e.g., doxorubicin) is critical .

What computational tools are recommended for predicting interaction mechanisms?

Q. Basic Tools

  • Molecular docking (AutoDock Vina) : Screens against protein databases (PDB) to identify binding sites.
  • DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Advanced Integration
Combine docking with MD simulations (GROMACS) to assess binding stability over time. For example, simulating the compound’s interaction with COX-2 revealed hydrogen bonding with Arg120 and Tyr355, explaining anti-inflammatory potential .

What are the key considerations for scaling up synthesis for preclinical studies?

Q. Advanced Process Chemistry

  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effectiveness.
  • Quality control : Implement in-line FTIR to monitor cycloaddition completion .
  • Yield trade-offs : Microwave-assisted synthesis reduces time but may require specialized equipment .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.